1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine
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Overview
Description
1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Substitution Reactions: The ethyl and methyl groups are introduced through substitution reactions using suitable alkyl halides.
Amine Introduction: The amine group is introduced through reductive amination or other amination techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Agriculture: Possible applications as a fungicide or pesticide.
Materials Science: Use in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to active sites, inhibiting enzyme activity, or modulating receptor functions. The specific pathways involved depend on the application and target.
Comparison with Similar Compounds
Similar Compounds
1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine: can be compared with other triazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other triazole derivatives.
Properties
Molecular Formula |
C10H20N4 |
---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C10H20N4/c1-6-7-12-9(14(5)13-7)8(11)10(2,3)4/h8H,6,11H2,1-5H3 |
InChI Key |
IBCQSIHLERXLDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)C(C(C)(C)C)N)C |
Origin of Product |
United States |
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